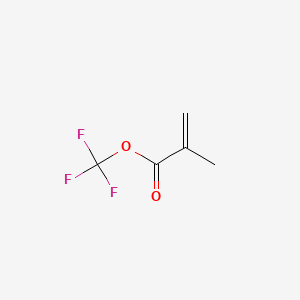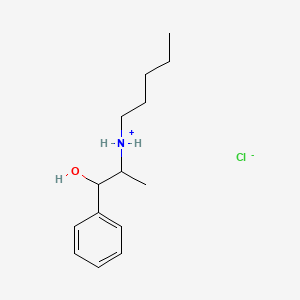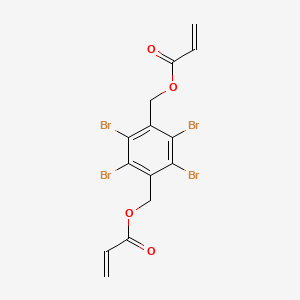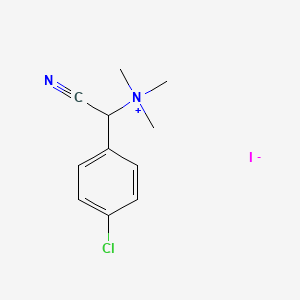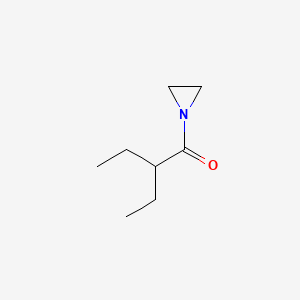
Aziridine, 1-diethylacetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-diethylacetyl-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes.
Carbene Addition: Another approach involves the addition of carbenes to imines, leading to the formation of aziridines.
Intramolecular Cyclization: Aziridines can also be synthesized through the intramolecular cyclization of amino alcohols or amino halides.
Industrial Production Methods:
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the specific aziridine derivative being produced and the desired application.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various amine derivatives
科学的研究の応用
Chemistry:
Aziridines are valuable intermediates in the synthesis of complex organic molecules. They are used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis .
Biology:
Aziridines have been studied for their potential as anticancer agents. Their ability to alkylate DNA makes them promising candidates for cancer chemotherapy .
Medicine:
In medicinal chemistry, aziridines are explored for their potential to inhibit enzymes and modulate biological pathways. They are also investigated for their antimicrobial properties .
Industry:
Aziridines are used in the production of polymers and coatings. Their reactivity allows for the formation of cross-linked networks, which enhance the mechanical properties of materials .
作用機序
The mechanism of action of aziridines often involves the alkylation of nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with DNA, proteins, and other cellular components, disrupting their normal function . The molecular targets and pathways involved depend on the specific aziridine derivative and its reactivity.
類似化合物との比較
Uniqueness:
Aziridines are unique due to their high ring strain and reactivity, which make them versatile intermediates in organic synthesis. Their ability to undergo a wide range of chemical reactions, including ring-opening and substitution, sets them apart from other small-ring heterocycles .
特性
CAS番号 |
63019-57-8 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
1-(aziridin-1-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(4-2)8(10)9-5-6-9/h7H,3-6H2,1-2H3 |
InChIキー |
ZVPHBEPSDRLUDW-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=O)N1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

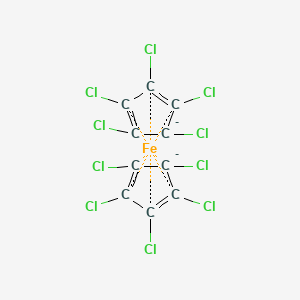
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
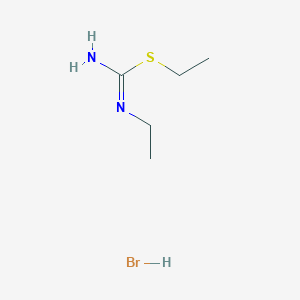
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)

